molecular formula C3HF7 B1665588 1,1,1,2,3,3,3-Heptafluoropropane CAS No. 431-89-0

1,1,1,2,3,3,3-Heptafluoropropane

Cat. No. B1665588
CAS RN: 431-89-0
M. Wt: 170.03 g/mol
InChI Key: YFMFNYKEUDLDTL-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227 or HFC-227ea (ISO name), is a colorless, odorless gaseous halocarbon . It is commonly used as a gaseous fire suppression agent .


Synthesis Analysis

Heptafluoropropane can be synthesized by heating 1,1,1,2,3,3,3-heptachloropropane to vaporization, then passing the gas and hydrogen fluoride gas (in a mol ratio of 1:10) through a fixed-bed reactor that houses a catalyst (chromium tribromide loaded on aluminium sesquioxide). The product is then separated through rectification .


Molecular Structure Analysis

The chemical formula of 1,1,1,2,3,3,3-Heptafluoropropane is CF3-CHF-CF3, or C3HF7 . It is a gas at room temperature with a boiling point of -16.4 °C . It is slightly soluble in water (260 mg/L) .


Chemical Reactions Analysis

1,1,1,2,3,3,3-Heptafluoropropane is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases . Effective fire suppression requires introducing a concentration of the HFC-227ea agent between 6.25% and 9% depending on the hazard being suppressed .


Physical And Chemical Properties Analysis

1,1,1,2,3,3,3-Heptafluoropropane is a liquefied gas and exists as a liquid at room temperature when contained under its own vapor pressure, or as a gas when exposed to room temperature and atmospheric pressure . The liquid is practically odorless and colorless .

Scientific Research Applications

Climate Research

HFC-227ea’s presence in the atmosphere provides insights into atmospheric circulation and transport. Researchers measure its concentration in air samples from remote regions to study its growth rate and distribution. These measurements contribute to climate models and help assess the impact of greenhouse gases.

Safety And Hazards

At high temperatures, heptafluoropropane will decompose and produce hydrogen fluoride . This decomposition produces a sharp, pungent odor, which can be perceived in concentrations far below a dangerous level . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide . Contact with liquid HFC-227ea may cause frostbite .

Future Directions

Heptafluoropropane (HFC-227ea) contributes to climate change. It has a global warming potential (GWP) of 3,220 over 100 years . Due to its high GWP, the HFC-227ea has been included in the list of controlled substances of the Montreal Protocol (2016 Kigali amendment, in effect in January 2019) .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H
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InChI Key

YFMFNYKEUDLDTL-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)F
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Molecular Formula

C3HF7
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DSSTOX Substance ID

DTXSID4042048
Record name 2H-Perfluoropropane
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Molecular Weight

170.03 g/mol
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
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Boiling Point

-16.34 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Density

1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Vapor Density

4.2 at 20 °C (Air = 1)
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Vapor Pressure

VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Product Name

1,1,1,2,3,3,3-Heptafluoropropane

Color/Form

Colorless gas

CAS RN

431-89-0
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Melting Point

-126.8 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Synthesis routes and methods I

Procedure details

2-Chloroheptafluoropropane (1.38 g/hr) and hydrogen (22 cc/min) were fed into the 1/4" Inconel® nickel alloy reactor filled with Inconel® nickel alloy chips (10 g). Operation at 500° C. and 250 psig for 33.3 hours gave an average of 91.3% conversion with 99.4% selectivity to CF3CHFCF3.
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Synthesis routes and methods II

Procedure details

The solubility of the FC-218/DME azeotrope (90.3/9.7) and the HFC-227ea/DME azeotrope (87.5/12.5) in polystyrene was determined by combining a piece of polystyrene (about 2.5 cm long, 0.5 cm wide and 0.05 cm thick) with about 50 g azeotrope. The azeotropes, FC-218 and HFC-227ea showed little or no solvency for polystyrene, producing no plasticization of the thermoplastic polymer. The data are summarized in Table IV.
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( 90.3/9.7 )
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HFC-227ea DME
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( 87.5/12.5 )
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polystyrene
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polystyrene
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Synthesis routes and methods III

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
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Synthesis routes and methods IV

Procedure details

A vapor plug flow reactor ½″ diameter×3′ long Monel® pipe is fed with 1 g/min of the hexafluoro-2-propanol and 150 cc/min of elemental fluorine at ambient conditions to produce 1,1,1,2,3,3,3 heptafluoropropane in greater than 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 2
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 3
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 4
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 5
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 6
1,1,1,2,3,3,3-Heptafluoropropane

Q & A

Q1: Is there evidence of 1,1,1,2,3,3,3-Heptafluoropropane's compatibility with mineral oils, crucial for its use as a refrigerant?

A1: Yes, studies have investigated the miscibility of 1,1,1,2,3,3,3-Heptafluoropropane with mineral oils, a key factor for its application as a refrigerant. Research indicates that the miscibility of 1,1,1,2,3,3,3-Heptafluoropropane with mineral oil is influenced by temperature, oil concentration, and the specific composition of the 1,1,1,2,3,3,3-Heptafluoropropane blend. []

Q2: Can 1,1,1,2,3,3,3-Heptafluoropropane form azeotropic-like mixtures with other compounds?

A2: Yes, research reveals that 1,1,1,2,3,3,3-Heptafluoropropane can form azeotropic-like compositions with specific compounds like pentafluoroethane, 1,1,1,2-tetrafluoroethane, n-butane, and n-pentane. [] It also exhibits azeotropic behavior with isobutene at various temperatures. []

Q3: How does the presence of 1,1,1,2,3,3,3-Heptafluoropropane impact the critical parameters of hydrofluoroether mixtures?

A3: Studies have shown that the addition of 1,1,1,2,3,3,3-Heptafluoropropane to hydrofluoroether mixtures influences their critical temperature, pressure, and density. These parameters are essential for understanding the behavior of refrigerant blends. [, ]

Q4: What are the critical parameters of 1,1,1,2,3,3,3-Heptafluoropropane?

A4: The critical temperature, pressure, and density of 1,1,1,2,3,3,3-Heptafluoropropane have been experimentally determined, with researchers achieving high levels of accuracy in their measurements. [, ]

Q5: Are there established methods for measuring the thermal conductivity of 1,1,1,2,3,3,3-Heptafluoropropane in its gaseous state?

A5: Yes, researchers have employed a transient hot-wire method to accurately determine the thermal conductivity of gaseous 1,1,1,2,3,3,3-Heptafluoropropane across a range of temperatures and pressures. []

Q6: How can the vapor pressure of 1,1,1,2,3,3,3-Heptafluoropropane be accurately measured and modeled?

A6: Precise vapor pressure measurements for 1,1,1,2,3,3,3-Heptafluoropropane have been conducted using techniques like the modified Burnett apparatus. These experimental data are often fitted to equations like the Wagner-type equation for accurate representation and prediction of vapor pressure behavior. [, ]

Q7: Has the density of 1,1,1,2,3,3,3-Heptafluoropropane in both gaseous and liquid states been studied?

A7: Yes, sophisticated experimental techniques such as the Burnett-isochoric method and vibrating tube densimeter have been used to accurately determine the density of 1,1,1,2,3,3,3-Heptafluoropropane in both its gaseous and liquid phases under varying conditions of temperature and pressure. [, , , ]

Q8: What is the molecular formula and weight of 1,1,1,2,3,3,3-Heptafluoropropane?

A8: The molecular formula of 1,1,1,2,3,3,3-Heptafluoropropane is C3HF7. Its molecular weight is 170.03 g/mol.

Q9: What is the atmospheric lifetime of 1,1,1,2,3,3,3-Heptafluoropropane, and how does it compare to other refrigerants?

A9: Atmospheric measurements suggest a long stratospheric lifetime for 1,1,1,2,3,3,3-Heptafluoropropane, estimated at around 370 years. This extended lifetime has implications for its long-term impact on the environment. [, ]

Q10: Is there evidence of increasing atmospheric concentrations of 1,1,1,2,3,3,3-Heptafluoropropane?

A10: Yes, measurements from remote atmospheric regions indicate a continuous increase in the atmospheric abundance of 1,1,1,2,3,3,3-Heptafluoropropane. This trend highlights its growing use and the need for monitoring its environmental impact. [, ]

Q11: Can 1,1,1,2,3,3,3-Heptafluoropropane be used in pharmaceutical aerosol formulations?

A11: Yes, 1,1,1,2,3,3,3-Heptafluoropropane is employed as a propellant in metered dose inhaler (MDI) formulations. Its use often requires careful consideration of surfactant selection to ensure proper drug dispersion and stability. [, , ]

Q12: What challenges are associated with the use of 1,1,1,2,3,3,3-Heptafluoropropane in pharmaceutical formulations?

A12: One challenge is its low polarity, which can affect the solubility of certain drugs. Research has focused on strategies like using co-solvents or specific surfactants to overcome these limitations and improve drug delivery. [, ]

Q13: Has 1,1,1,2,3,3,3-Heptafluoropropane been investigated for deacidification of paper-based materials?

A13: Yes, but studies comparing its efficacy to other methods like hexamethyldisiloxane and air-water treatments suggest that 1,1,1,2,3,3,3-Heptafluoropropane may not meet the required standards for long-term preservation of wood-containing paper. []

Q14: What is known about the metabolism of 1,1,1,2,3,3,3-Heptafluoropropane in biological systems?

A14: Research indicates that 1,1,1,2,3,3,3-Heptafluoropropane is metabolized at very low rates in rats, producing hexafluoroacetone trihydrate as a minor metabolite. []

Q15: Is there evidence suggesting that 1,1,1,2,3,3,3-Heptafluoropropane or its metabolites can bind to proteins?

A15: Studies using human serum albumin and other models indicate minimal binding of 1,1,1,2,3,3,3-Heptafluoropropane's metabolite, hexafluoroacetone trihydrate, to proteins. This finding suggests a low potential for irreversible protein binding and associated toxicity. []

Q16: Have there been any genotoxicity studies conducted on 1,1,1,2,3,3,3-Heptafluoropropane?

A16: Yes, 1,1,1,2,3,3,3-Heptafluoropropane has undergone genotoxicity assessments using various models, including the Salmonella typhimurium assay and the mouse micronucleus test. [, ]

Q17: How is 1,1,1,2,3,3,3-Heptafluoropropane commonly quantified in biological samples?

A17: Headspace gas chromatography-mass spectrometry is a sensitive and reliable method used for quantifying 1,1,1,2,3,3,3-Heptafluoropropane concentrations in biological samples, such as blood. []

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